molecular formula C8H8N2O3 B8676688 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid

4-[(Z)-amino(hydroxyimino)methyl]benzoic acid

Cat. No.: B8676688
M. Wt: 180.16 g/mol
InChI Key: VEEGPIDERPILTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Z)-amino(hydroxyimino)methyl]benzoic acid is an organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a hydroxycarbamimidoyl group attached to a benzoic acid moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool in chemical synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid typically involves the reaction of benzoic acid derivatives with hydroxylamine and other reagents under controlled conditions. One common method involves the use of benzoic acid, hydroxylamine hydrochloride, and a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield, using cost-effective reagents, and employing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-amino(hydroxyimino)methyl]benzoic acid can undergo a variety of chemical reactions, including:

    Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine.

    Substitution: The aromatic ring of the benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxycarbamimidoyl group can yield oxime derivatives, while reduction can produce amines.

Scientific Research Applications

4-[(Z)-amino(hydroxyimino)methyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme kinetics and protein-ligand interactions.

    Medicine: Its potential as a therapeutic agent is being explored, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound’s unique properties make it valuable in the development of new materials, such as polymers and hydrogels.

Mechanism of Action

The mechanism by which 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid exerts its effects involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(N-hydroxycarbamimidoyl)-phenylboronic acid
  • 4-(N-hydroxycarbamimidoyl)-benzeneboronic acid

Uniqueness

4-[(Z)-amino(hydroxyimino)methyl]benzoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with biological molecules in distinct ways

Properties

IUPAC Name

4-(N'-hydroxycarbamimidoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c9-7(10-13)5-1-3-6(4-2-5)8(11)12/h1-4,13H,(H2,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEGPIDERPILTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NO)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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